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Compound Name: Ricinelaidic acid

Cat. No.: B163400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ricinelaidic acid
(REA) as a gelling agent for vegetable oils. This document details the underlying mechanisms

of organogelation, presents key quantitative data on the physical properties of these gels, and

offers detailed protocols for their preparation and characterization.

Introduction
Ricinelaidic acid (12-hydroxy-9-trans-octadecenoic acid), a trans isomer of ricinoleic acid, is a

low molecular weight organogelator capable of structuring vegetable oils at low concentrations.

[1][2] The formation of a thermo-reversible, three-dimensional network of crystalline fibers

within the liquid oil phase leads to the development of organogels with solid-like properties.[1]

[3] This technology is of significant interest for applications in the food industry as an alternative

to saturated and trans fats, and in pharmaceuticals for the controlled release of therapeutic

agents.[4][5] The gelation process is driven by the self-assembly of REA molecules through

non-covalent interactions, primarily hydrogen bonding, which results in the formation of a

fibrous network that entraps the bulk oil.[1][2]
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The organogelation of vegetable oils by ricinelaidic acid is a process of molecular self-

assembly. The REA molecule possesses a hydroxyl group at the C12 position and a carboxyl

group, which are crucial for the formation of intermolecular hydrogen bonds.[1] The trans

configuration of the double bond at the C9 position imparts a relatively linear conformation to

the molecule, facilitating efficient packing and crystallization.[1][2]

The proposed mechanism involves the following steps:

Solubilization: At elevated temperatures, REA molecules dissolve in the vegetable oil.

Nucleation: Upon cooling, the solubility of REA decreases, leading to supersaturation and

the formation of initial aggregates or nuclei.

Fiber Growth: These nuclei act as seeds for the growth of elongated, crystalline fibers. This

growth is understood to occur through the formation of REA dimers via hydrogen bonding

between the carboxyl and hydroxyl groups.[1] These dimers then self-assemble into larger

fibrillar structures.

Network Formation: The growing fibers interact and entangle to form a three-dimensional

network that immobilizes the liquid oil, resulting in the formation of a stable organogel.

The polarity of the vegetable oil can influence the gelation process. The presence of molecules

with hydrogen-bonding potential in the oil, such as free fatty acids or sterols, can interfere with

the self-assembly of REA and may lead to weaker gels or require higher concentrations of the

gelator.[1][3]

Data Presentation
The following tables summarize the quantitative data on the properties of ricinelaidic acid-

based organogels in various vegetable oils.

Table 1: Effect of Ricinelaidic Acid (REA) Concentration on the Storage Modulus (G') of

Canola Oil Organogels at 5°C.
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REA Concentration (% w/w) Storage Modulus (G') after 24 hours (Pa)

0.5 ~10

1.0 ~1,000

3.0 ~10,000

5.0 ~100,000

Data extracted from Wright and Marangoni (2006).[1]

Table 2: Gelation Time of Ricinelaidic Acid (REA) in Canola Oil at Different Temperatures and

Concentrations.

REA Concentration (%
w/w)

Gelation Temperature (°C) Gelation Time (min)

1.0 5 < 10

1.0 20 > 60

2.0 5 < 5

2.0 20 < 10

5.0 5 < 2

5.0 20 < 5

Data interpreted from Wright and Marangoni (2006).[1]

Table 3: Comparison of Ricinelaidic Acid (REA) Gelation in Different Vegetable Oils.
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Vegetable Oil
Minimum Gelling
Concentration (% w/w) at
5°C

Observations

Canola Oil 0.5

Forms translucent to opaque

gels depending on

concentration.

Sesame Oil > 1.0

Gelation is less efficient

compared to canola oil; gels

are always opaque.[1]

Diacylglycerol (DAG) Oil No gelation observed

The free hydroxyl groups on

DAG molecules interfere with

REA self-assembly.[1]

Data extracted from Wright and Marangoni (2006).[1]

Experimental Protocols
Protocol 1: Preparation of Ricinelaidic Acid-Based
Vegetable Oil Organogels
1. Materials:

Ricinelaidic acid (REA)
Vegetable oil (e.g., canola oil, sesame oil)
Heat-resistant glass vials with screw caps
Heating block or water bath with temperature control
Vortex mixer

2. Procedure:

Weigh the desired amount of REA and vegetable oil directly into a glass vial to achieve the
target concentration (e.g., 0.5% to 5.0% w/w).
Securely cap the vial.
Heat the mixture in a heating block or water bath to a temperature above the melting point of
REA (approximately 80-90°C) until the REA is completely dissolved.
Periodically vortex the mixture to ensure homogeneity.
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Once a clear, homogeneous solution is obtained, transfer the vials to a temperature-
controlled environment (e.g., an incubator or refrigerator) set to the desired gelation
temperature (e.g., 5°C or 25°C).
Allow the samples to set undisturbed for a specified period (e.g., 24 hours) to ensure
complete gel formation.
Visually inspect for gel formation by inverting the vial. A stable gel will not flow.

Protocol 2: Characterization of Organogel Properties
A. Rheological Analysis using a Rotational Rheometer

Sample Loading:

Carefully transfer a sufficient amount of the prepared organogel onto the lower plate of the

rheometer.

Lower the upper plate (e.g., parallel plate geometry) to the desired gap setting (e.g., 1

mm), ensuring the sample fills the gap completely and any excess is trimmed.

Oscillatory Time Sweep (Gelation Kinetics):

Equilibrate the sample at the desired gelation temperature.

Apply a constant strain (within the linear viscoelastic region, e.g., 0.1%) and frequency

(e.g., 1 Hz).

Monitor the storage modulus (G') and loss modulus (G'') over time to determine the

gelation point (where G' > G'').

Oscillatory Frequency Sweep (Gel Strength and Structure):

After the gel has set, perform a frequency sweep from a low to a high frequency (e.g., 0.1

to 100 rad/s) at a constant strain within the linear viscoelastic region.

A gel is characterized by G' being significantly higher than G'' and relatively independent of

frequency.

Oscillatory Temperature Ramp (Melting Point):
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Apply a constant strain and frequency.

Increase the temperature at a controlled rate (e.g., 2°C/min).

The melting temperature can be identified as the point where G' and G'' cross over (G' =

G'').

B. Microstructure Analysis using Polarized Light Microscopy (PLM)

Sample Preparation:

Place a small amount of the molten organogel solution onto a pre-heated microscope

slide.

Carefully place a coverslip over the sample.

Transfer the slide to a temperature-controlled stage set at the desired gelation

temperature.

Imaging:

Observe the sample under polarized light as it cools and the gel structure forms.

The crystalline fibers of REA will be birefringent and appear bright against a dark

background.

Capture images at different time points to observe the evolution of the crystal network.

C. X-ray Diffraction (XRD) Analysis

Sample Preparation:

Load the organogel sample into a suitable sample holder for the XRD instrument.

Data Acquisition:

Scan the sample over a range of 2θ angles (e.g., 1° to 40°).
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The resulting diffraction pattern will provide information on the crystalline structure of the

REA network within the gel. The presence of sharp peaks indicates a crystalline structure.

[1]
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Click to download full resolution via product page

Caption: Experimental workflow for the preparation and characterization of ricinelaidic acid
organogels.
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Caption: Hierarchical self-assembly of ricinelaidic acid leading to organogel formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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